3-Amino-1,1-difluoro-4-phenylbutan-2-ol
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Overview
Description
3-Amino-1,1-difluoro-4-phenylbutan-2-ol is a chemical compound with the molecular formula C10H13F2NO It is characterized by the presence of an amino group, two fluorine atoms, a phenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with fluorinating agents to introduce the difluoro group, followed by the introduction of the amino group through nucleophilic substitution. The final step often involves the reduction of an intermediate to yield the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1-difluoro-4-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amino alcohols.
Scientific Research Applications
3-Amino-1,1-difluoro-4-phenylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1,1-difluoro-4-phenylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological macromolecules. The difluoro group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,1-difluoro-4-phenylbutane: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-Amino-4-phenylbutan-2-ol: Lacks the difluoro group, potentially altering its chemical properties and interactions.
1,1-Difluoro-4-phenylbutan-2-ol: Lacks the amino group, which may impact its ability to participate in certain reactions.
Uniqueness
3-Amino-1,1-difluoro-4-phenylbutan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and difluoro groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-1,1-difluoro-4-phenylbutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c11-10(12)9(14)8(13)6-7-4-2-1-3-5-7/h1-5,8-10,14H,6,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEMBSJXQINEPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(F)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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